N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
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Description
The compound “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, an indole ring, a carbonyl group, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and indole rings, along with the carbonyl and sulfonamide groups . These groups could potentially participate in various chemical reactions and interactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the carbonyl group can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the functional groups. For example, the presence of the polar sulfonamide and carbonyl groups could make this compound soluble in polar solvents .Future Directions
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYEYFQTRHXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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